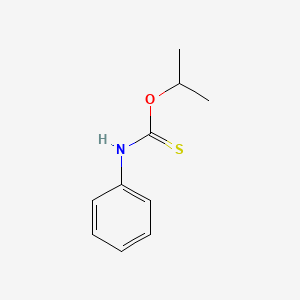![molecular formula C19H19N3OS B5678881 2-ethyl-N-[(4-methylphenyl)(2-thienyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5678881.png)
2-ethyl-N-[(4-methylphenyl)(2-thienyl)methyl]-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines, closely related to the compound of interest, typically involves multi-component reactions that allow for the construction of the core scaffold efficiently. A notable method involves a one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, demonstrating step economy and reduced catalyst loading (Taoda Shi et al., 2018). This green approach underscores the advancements in synthesizing this class of compounds more sustainably and efficiently.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines, including derivatives like our compound of interest, often involves analysis through crystallography and advanced computational methods. Studies on similar compounds reveal insights into their intra-molecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for their stability and biological activity. For instance, a study on isostructural pyrimidines elucidates how these interactions contribute to their molecular conformation and stability (Jorge Trilleras et al., 2009).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines undergo various chemical reactions, allowing for the introduction of different functional groups that modulate their chemical and biological properties. For example, reactions with electrophilic reagents, nucleophilic substitutions, and cyclization reactions are common for functionalizing the thieno[2,3-d]pyrimidine core, leading to compounds with diverse biological activities (S. Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidines, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. Advanced techniques, including X-ray crystallography and density functional theory (DFT) studies, provide detailed insights into their physical characteristics. For example, a DFT study on a similar compound highlights the optical functions and how molecular interactions influence its physical properties (A. Reshak et al., 2012).
Chemical Properties Analysis
The chemical properties of thieno[2,3-d]pyrimidines, such as reactivity, chemical stability, and electronic structure, are pivotal for their application in drug discovery. The electronic structure and reactivity can be explored through quantum chemical studies, offering insights into their potential as pharmacophores. The study of substituent effects on the pyrimidine ring provides a deeper understanding of how modifications affect their biological activity and interaction with biological targets (M. Palanki et al., 2000).
Propiedades
IUPAC Name |
2-ethyl-N-[(4-methylphenyl)-thiophen-2-ylmethyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-3-17-20-11-15(12-21-17)19(23)22-18(16-5-4-10-24-16)14-8-6-13(2)7-9-14/h4-12,18H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCYKYGDYZZIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NC(C2=CC=C(C=C2)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[cyclohexyl(methyl)amino]-3-[2-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5678807.png)
![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-methylpyridine](/img/structure/B5678811.png)

![N-(5-{[({[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}amino)carbonyl]amino}-2-methoxyphenyl)propanamide](/img/structure/B5678832.png)
![5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5678838.png)
![2-ethoxy-3-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine](/img/structure/B5678856.png)
![2-methyl-4-phenyl-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678864.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5678884.png)

![1,3-dimethyl-5-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5678887.png)


![ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5678898.png)